molecular formula C16H17N3O3S B1680442 1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone CAS No. 53297-82-8

1-(2-Methyl-4-sulfamoylphenyl)-3-phenyl-5-imidazolidinone

Cat. No.: B1680442
CAS No.: 53297-82-8
M. Wt: 331.4 g/mol
InChI Key: HUUHHWPSOFUOEV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GS-332 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of GS-332 is synthesized through a series of reactions involving the formation of a cyclohexyl ring and the attachment of a phenoxy group.

    Functional group modifications: The core structure is then modified by introducing a hydroxyethylamino group and a chlorophenyl group. These modifications are achieved through nucleophilic substitution and reduction reactions.

    Final product formation: The final product, GS-332, is obtained by esterification of the intermediate compound with sodium acetate.

Industrial production methods for GS-332 involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

Chemical Reactions Analysis

GS-332 undergoes various chemical reactions, including:

    Oxidation: GS-332 can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: GS-332 can undergo nucleophilic substitution reactions, where functional groups such as hydroxyethylamino and chlorophenyl groups are replaced with other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GS-332 may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

GS-332 has a wide range of scientific research applications, including:

    Chemistry: GS-332 is used as a model compound in studies involving beta-3 adrenergic receptor agonists. It helps researchers understand the structure-activity relationship and develop new compounds with improved efficacy and safety profiles.

    Biology: The compound is used in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes, such as bladder function and energy metabolism.

    Medicine: GS-332 is primarily used in the treatment of urinary incontinence.

    Industry: GS-332 is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors.

Mechanism of Action

GS-332 exerts its effects by binding to and activating beta-3 adrenergic receptors. These receptors are G protein-coupled receptors that are primarily found in adipose tissue, bladder, and gastrointestinal tract. Upon activation, beta-3 adrenergic receptors stimulate the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase. Increased cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates target proteins involved in various physiological processes .

In the bladder, activation of beta-3 adrenergic receptors by GS-332 leads to relaxation of the detrusor muscle, resulting in increased urinary storage volume and reduced bladder contractions during micturition reflex .

Comparison with Similar Compounds

GS-332 is unique among beta-3 adrenergic receptor agonists due to its specific structure and pharmacological profile. Similar compounds include:

    Clenbuterol: A beta-2 adrenergic receptor agonist that also has some beta-3 agonist activity.

    Isoproterenol: A non-selective beta-adrenergic receptor agonist that activates beta-1, beta-2, and beta-3 receptors.

    Procaterol: A beta-2 adrenergic receptor agonist with some beta-3 agonist activity.

GS-332 stands out due to its higher selectivity for beta-3 adrenergic receptors and its ability to increase urinary storage volume with minimal effects on cardiac and skeletal muscle function .

Properties

IUPAC Name

3-methyl-4-(5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-12-9-14(23(17,21)22)7-8-15(12)19-11-18(10-16(19)20)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUHHWPSOFUOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)N2CN(CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201424
Record name S 332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53297-82-8
Record name S 332
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 332
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-332
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7VQW5N5C8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide (16 g) was dissolved in ethano, (320 ml) and paraformaldehyde (1.9 g) in water (640 ml) added. The mixture was refluxed 11/2 hr, cooled and filtered. The residue was crystallised from DMF/water to yield 16 g, m.p. 206°-210°.
Name
2-Phenylamino-N-(2-methyl-4-sulphamoylphenyl)-acetamide
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
640 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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